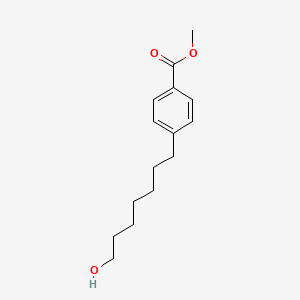
Methyl 4-(7-hydroxyheptyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(7-hydroxyheptyl)benzoate: is an organic compound with the molecular formula C15H22O3 It belongs to the class of benzoate esters and is characterized by a benzoate group attached to a 7-hydroxyheptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-(7-hydroxyheptyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(7-hydroxyheptyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(7-hydroxyheptyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(7-oxoheptyl)benzoic acid.
Reduction: Formation of 4-(7-hydroxyheptyl)benzyl alcohol.
Substitution: Formation of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(7-hydroxyheptyl)benzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and hydrolases.
Industry: In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It may also serve as a preservative in food and pharmaceutical products.
Wirkmechanismus
The mechanism of action of methyl 4-(7-hydroxyheptyl)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active 4-(7-hydroxyheptyl)benzoic acid. This hydrolysis can modulate various biological pathways, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: A simpler ester with a similar benzoate structure but without the hydroxyheptyl chain.
Ethyl benzoate: Another ester with an ethyl group instead of the hydroxyheptyl chain.
Vinyl benzoate: An ester with a vinyl group, used in polymer synthesis.
Uniqueness: Methyl 4-(7-hydroxyheptyl)benzoate is unique due to the presence of the 7-hydroxyheptyl chain, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler benzoate esters.
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
methyl 4-(7-hydroxyheptyl)benzoate |
InChI |
InChI=1S/C15H22O3/c1-18-15(17)14-10-8-13(9-11-14)7-5-3-2-4-6-12-16/h8-11,16H,2-7,12H2,1H3 |
InChI-Schlüssel |
JVQQCLCIIAVVAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
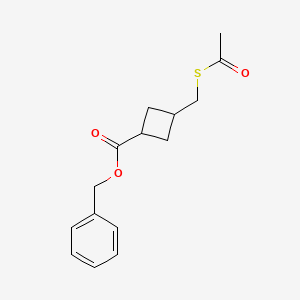
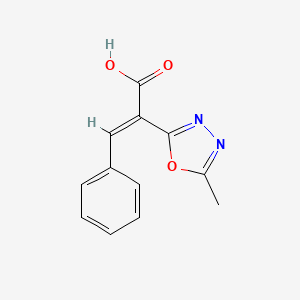
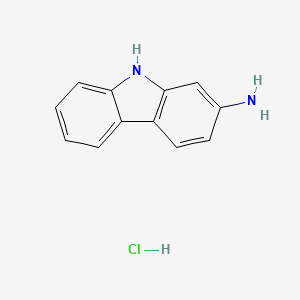
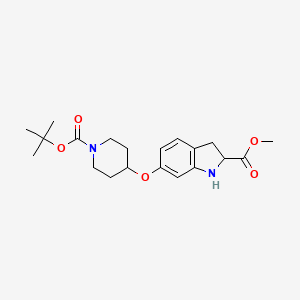
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
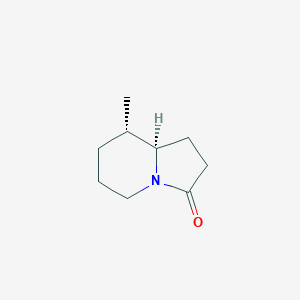
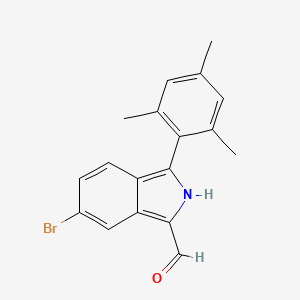
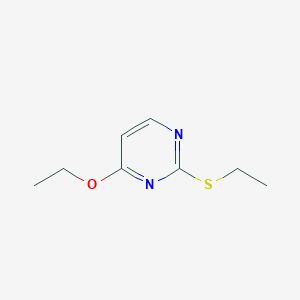
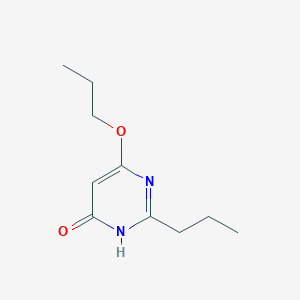
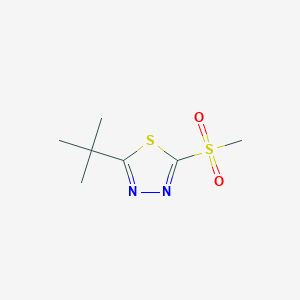
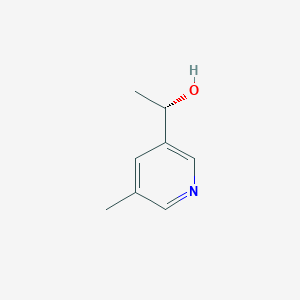
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
